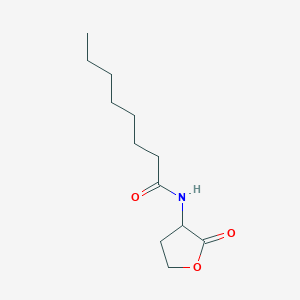

N-Octanoyl-DL-homoserine lactone

Beschreibung

N-Octanoyl-DL-homoserine lactone (C8-HSL), also known as OHL or N-capryloyl-DL-homoserine lactone, is a member of the N-acyl-L-homoserine lactone (AHL) family. It serves as a critical signaling molecule in bacterial quorum sensing (QS), a communication system that regulates gene expression in response to population density .

Eigenschaften

IUPAC Name |

N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046077 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-30-6 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of DL-Homoserine Lactone

The core structure of AHLs consists of a homoserine lactone ring acylated at the α-amino group. For this compound, the synthesis typically involves coupling octanoic acid (or its activated derivative) with DL-homoserine lactone. Two primary routes are employed:

Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between octanoic acid and DL-homoserine lactone. The steps include:

-

Dissolving DL-homoserine lactone in anhydrous dichloromethane (DCM).

-

Adding octanoic acid, DCC, and DMAP under inert atmosphere.

-

Stirring at room temperature for 12–24 hours.

-

Filtering to remove dicyclohexylurea byproduct and evaporating the solvent.

The crude product is then purified via column chromatography.

Acyl Chloride Method

Octanoyl chloride reacts directly with DL-homoserine lactone in the presence of a base (e.g., triethylamine):

-

DL-homoserine lactone is suspended in dry tetrahydrofuran (THF).

-

Octanoyl chloride is added dropwise at 0°C, followed by triethylamine.

-

The mixture is stirred for 4–6 hours, followed by solvent evaporation.

This method offers higher yields (>75%) but requires stringent moisture control.

Racemic Resolution Considerations

As the "DL" designation indicates a racemic mixture, synthetic routes may either:

-

Start with racemic DL-homoserine lactone.

-

Use achiral reaction conditions to prevent enantiomeric enrichment.

Chromatographic or recrystallization techniques are employed to ensure racemic purity.

Purification and Quality Control

Chromatographic Purification

Crude synthetic products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases often consist of water and acetonitrile gradients with 0.1% formic acid. For example:

| Parameter | Condition |

|---|---|

| Column | Hypersil GOLD C18 (50 × 2.1 mm) |

| Gradient | 5–90% acetonitrile over 162 s |

| Flow Rate | 500 µL/min |

| Detection | Tandem mass spectrometry (MS/MS) |

Analytical Validation

Quantitative analysis employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode. Key parameters include:

Table 1: Limits of Quantification (LOQ) for AHLs in LB Medium

| AHL | LOQ (nmol/L) |

|---|---|

| C4-HSL | 12.92 |

| C8-HSL | 3.23 |

| 3-OH-C8-HSL | 2.98 |

| C10-HSL | 1.58 |

These thresholds ensure precise quantification of synthetic batches, with signal-to-noise ratios >10:1.

Scalability and Industrial Considerations

Solvent Optimization

Large-scale synthesis prioritizes solvents like ethyl acetate for extraction due to low toxicity and compatibility with PLGA encapsulation (used in vaccine adjuvants).

Microparticle Formulation

For biomedical applications, C8-HSL is encapsulated into poly(lactic-co-glycolic acid) (PLGA) microparticles via water/oil/water (W/O/W) double-emulsion:

Table 2: Adjuvant Activity of C8-HSL Microparticles

| Antigen | NOˑ Release (vs. Control) | Significance (p-value) |

|---|---|---|

| CFA/I (E. coli) | 2.5-fold increase | <0.001 |

| PA (B. anthracis) | 1.8-fold increase | <0.01 |

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-oxooxolan-3-yl)octanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Adjuvant Potential in Vaccine Formulations

Recent studies have demonstrated the potential of C8-HSL as an adjuvant in vaccine formulations. A proof-of-concept study indicated that C8-HSL microparticles (MP) significantly enhance the immune response when combined with various vaccines, including those for Zika and measles. The results showed that the combination of C8-HSL MP with these vaccines resulted in a higher release of nitric oxide (NO) from dendritic cells compared to traditional adjuvants like alum and MF59, suggesting a robust immunostimulatory effect .

Table 1: Immunological Response Comparison

| Vaccine Type | Adjuvant Used | NO Release (p-value) |

|---|---|---|

| Zika | C8-HSL MP | ≤ 0.001 |

| Measles | C8-HSL MP | ≤ 0.001 |

| Influenza | C8-HSL MP | ≤ 0.001 |

| Influenza | Alum | Not significant |

This table illustrates the enhanced immunological response observed with C8-HSL compared to traditional adjuvants.

Microbial Applications

Regulation of Virulence and Infection Prevention

C8-HSL plays a critical role in bacterial communication and can influence virulence factors in pathogens such as Pseudomonas aeruginosa, particularly relevant in cystic fibrosis infections. By modulating gene expression through quorum sensing, C8-HSL can potentially reduce pathogenicity and enhance the effectiveness of treatments against biofilm-forming bacteria .

Case Study: Quorum Sensing Modulation

A study focusing on Chromobacterium violaceum demonstrated that C8-HSL could induce violacein production in mutants that typically do not express this pigment. This finding highlights its role as a signaling molecule in regulating gene expression linked to virulence .

Pharmaceutical Applications

Nucleic Acid and Protein Delivery Systems

C8-HSL has also been investigated for its utility in drug delivery systems, particularly for nucleic acids and proteins. Its ability to facilitate cellular uptake makes it a candidate for enhancing the delivery efficiency of therapeutic agents .

Table 2: Delivery System Applications

| Application Type | Description |

|---|---|

| Nucleic Acid Delivery | Enhances cellular uptake of RNA/DNA |

| Protein Delivery | Improves bioavailability of proteins |

Wirkmechanismus

The mechanism of action of N-(2-oxooxolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways . In bacteria, it acts as a signaling molecule in quorum sensing, regulating gene expression and influencing bacterial behavior . The compound binds to regulatory proteins, triggering a cascade of molecular events that modulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Chemical Properties :

- Molecular formula: C₁₂H₂₁NO₃

- Molecular weight : 227.3 g/mol

- CAS Number : 106983-30-6

- Structure: Comprises an octanoyl (C8) acyl chain linked to a homoserine lactone ring .

- Purity : ≥97% (GC/HPLC), stable for at least two years at +4°C .

Biological Role :

C8-HSL is produced by Gram-negative bacteria (e.g., Pseudomonas spp.) to coordinate behaviors such as biofilm formation, virulence factor secretion, and antibiotic resistance . It binds to transcriptional regulators, activating QS-dependent pathways. For example, in Chromobacterium violaceum, C8-HSL induces violacein production, a pigment linked to bacterial competition .

AHLs vary in acyl chain length (C4–C14) and substitutions (e.g., 3-oxo or 3-hydroxy groups). These structural differences influence their stability, receptor specificity, and biological activity. Below is a detailed comparison:

Chain Length Variations

Key Observations :

- Chain Length vs. Bioactivity : Shorter chains (C4–C6) are more water-soluble and diffuse rapidly, whereas longer chains (C8–C14) are hydrophobic, favoring membrane-associated signaling .

- Ecological Niche : C6-HSL and C8-HSL dominate in AnMBRs due to their compatibility with microbial communities in wastewater .

Substituted AHLs

Substitutions at the C3 position (e.g., oxo or hydroxy groups) enhance receptor binding affinity:

Functional Impact :

- 3-Oxo Groups: Increase electrophilicity, enhancing interactions with LuxR-type receptors . For instance, 3-oxo-C8-HSL activates virulence genes in P. aeruginosa at lower concentrations than unmodified C8-HSL .

- 3-Hydroxy Groups : Improve resistance to enzymatic degradation (e.g., lactonases), prolonging QS signal duration .

Biologische Aktivität

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules utilized in quorum sensing by various Gram-negative bacteria. These compounds play critical roles in bacterial communication and have significant implications for both plant and animal biology.

Quorum Sensing and Bacterial Communication

AHLs, including C8-HSL, are synthesized by bacteria to regulate gene expression in response to population density. This process is crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. For instance, studies have shown that C8-HSL influences the pathogenicity of Burkholderia cenocepacia by modulating quorum sensing systems, thereby affecting its virulence against model organisms like Caenorhabditis elegans .

Plant Responses to C8-HSL

Recent research highlights the role of C8-HSL in enhancing plant defenses against pathogens. For example, Arabidopsis plants treated with N-3-oxo-octanoyl homoserine lactone (3OC8-HSL), a derivative of C8-HSL, exhibited increased resistance to Pseudomonas syringae pv. tomato DC3000. This priming effect was associated with elevated levels of salicylic acid (SA) and enhanced activity of defense-related enzymes such as peroxidase and catalase . The mechanism involves the activation of the SA pathway, which is critical for plant immune responses.

The biological activity of C8-HSL can be attributed to its ability to modulate various signaling pathways in both plants and bacteria. In plants, it primes defense responses through the jasmonic acid (JA) pathway and auxin signaling . In bacteria, it influences gene expression related to virulence and biofilm formation.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Organism |

|---|---|---|

| Quorum Sensing Modulation | Alters virulence factors | Burkholderia cenocepacia |

| Plant Defense Priming | Increases resistance to pathogens | Arabidopsis thaliana |

| Enzyme Activity Enhancement | Boosts defense enzyme activities | Various plant species |

| Gene Expression Regulation | Modulates genes involved in metabolism | Various bacteria |

Case Studies

- Plant Defense Mechanism : A study demonstrated that pretreating Arabidopsis leaves with 3OC8-HSL significantly reduced disease symptoms upon subsequent infection with PstDC3000. The treated plants showed a marked increase in SA levels and defense-related gene expression compared to untreated controls .

- Bacterial Pathogenicity : In a model using C. elegans, researchers found that the introduction of C8-HSL enhanced the pathogenicity of a quorum sensing-deficient mutant strain of B. cenocepacia, indicating that C8-HSL can restore virulence through quorum sensing pathways .

Research Findings

- Proteomic Changes : Treatment with C8-HSL has been shown to induce significant changes in protein expression profiles in various organisms. For instance, in cyanobacteria, exposure to C8-HSL led to upregulation of proteins involved in carbohydrate metabolism and downregulation of others related to energy expenditure .

- Microbial Community Dynamics : The addition of C8-HSL has been linked to shifts in microbial community structures, particularly enhancing Actinobacteria populations during anaerobic digestion processes .

Q & A

Q. What experimental methods are used to quantify C8-HSL degradation in bacterial cultures?

C8-HSL degradation can be quantified using reporter strains such as Agrobacterium tumefaciens A136 (for qualitative agar plate assays) and Chromobacterium violaceum VIR24 (for quantitative colorimetric analysis of violacein production). These strains respond specifically to C8-HSL, enabling real-time monitoring of its concentration via changes in biosensor activity . High-performance liquid chromatography (HPLC) with UV detection (≥97% purity standards) is also employed for precise quantification, particularly in enzyme kinetic studies .

Q. How should C8-HSL be stored and prepared to ensure stability in laboratory settings?

C8-HSL is hygroscopic and light-sensitive. For short-term use, store at +4°C in airtight, light-protected vials. Long-term storage requires −20°C conditions. Solubility varies: it dissolves in chloroform (50 mg/mL) but may require dimethyl sulfoxide (DMSO) for aqueous solutions. Always prepare fresh solutions to avoid hydrolysis, and verify purity via NMR or HPLC before critical experiments .

Q. What is the structural basis for C8-HSL's role in quorum sensing (QS)?

C8-HSL consists of an octanoyl chain linked to a homoserine lactone ring. The acyl chain length and lactone ring are critical for binding to LuxR-type receptors (e.g., LasR in Pseudomonas aeruginosa), triggering QS-regulated gene expression. Structural analogs with shorter chains (e.g., C4-HSL) or oxidized variants (e.g., 3-oxo-C8-HSL) exhibit distinct receptor affinities, highlighting the importance of functional group positioning .

Advanced Research Questions

Q. How can enzyme engineering improve C8-HSL degradation efficiency for anti-biofilm applications?

Directed evolution of lactonases (e.g., GKL lactonase) has yielded mutants like E101G/R230C, which show 32-fold higher catalytic efficiency for C8-HSL hydrolysis compared to wild-type enzymes. Key mutations alter active-site flexibility, enabling broader substrate specificity. Activity assays using A. tumefaciens A136 and HPLC-based kinetic profiling (measuring kcat/KM) validate these improvements .

Q. Why do studies report conflicting results on QS inhibition by natural compounds targeting C8-HSL?

Discrepancies arise from differences in inhibitor mechanisms. For example:

- Floridoside (from Ahnfeltiopsis flabelliformis) directly binds C8-HSL, blocking receptor interaction .

- Quercetin and cyanidin disrupt LasR receptor conformation via molecular docking, reducing signal transduction . Variability in bacterial strains, inhibitor concentrations, and assay conditions (e.g., static vs. flow-cell biofilm models) further contribute to contradictory findings.

Q. What computational approaches are used to study C8-HSL-receptor interactions?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between C8-HSL and LuxR-type receptors. For instance, docking studies with LasR (PDB ID: 2UV0) reveal that quercetin competes with C8-HSL for hydrophobic binding pockets, altering receptor dimerization and downstream gene activation . Molecular dynamics simulations further assess stability of ligand-receptor complexes under physiological conditions.

Q. How do structural modifications of C8-HSL influence its immunomodulatory effects in mammalian cells?

The octanoyl chain enhances C8-HSL's ability to activate human neutrophils compared to shorter-chain HSLs (e.g., C4-HSL). Modifying the lactone ring to a lactam (e.g., N-octanoyl homoserine) abolishes activity, emphasizing the necessity of the ester bond for immune cell chemotaxis. Studies using transwell migration assays and calcium flux measurements quantify these effects .

Methodological Notes

- Contradiction Analysis : When comparing QS inhibition data, ensure consistent use of reporter strains (e.g., C. violaceum CV026 for AHL specificity) and standardized growth media (e.g., LB broth with 20 µg/mL kanamycin) .

- Data Validation : Cross-validate HPLC results with biosensor assays to account for potential degradation byproducts or matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.